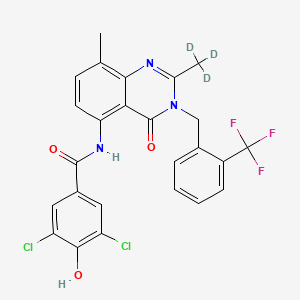

HSD17B13-IN-80-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H18Cl2F3N3O3 |

|---|---|

Molecular Weight |

539.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |

InChI Key |

VWLKLPGOFPETDX-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13-IN-80-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HSD17B13-IN-80-d3, a deuterated inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key therapeutic target in the study of nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases. This guide covers the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a deuterated analog of a potent HSD17B13 inhibitor. The inclusion of deuterium atoms can offer advantages in metabolic studies, such as slowing down metabolism and altering pharmacokinetic profiles.

| Property | Value |

| Molecular Formula | C₂₅H₁₅D₃Cl₂F₃N₃O₃ |

| Molecular Weight | 539.35 g/mol |

| SMILES | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC2=C3C(N=C(N(C3=O)CC4=C(C=CC=C4)C(F)(F)F)C([2H])([2H])[2H])=C(C=C2)C |

| IC₅₀ (for Estradiol) | <0.1 μM[1] |

| Appearance | Solid |

| Storage | Store at -20°C for short-term and -80°C for long-term. |

Note: IUPAC name, LogP, pKa, solubility, and melting point data for this compound are not publicly available at the time of this publication. Researchers are advised to consult the patent WO2022103960 for more detailed information.

Mechanism of Action and Biological Context

HSD17B13 is an enzyme that plays a significant role in hepatic lipid metabolism. It is localized to the surface of lipid droplets within hepatocytes.[2][3] The enzyme is known to catalyze the conversion of various steroids and other lipid substrates.[4] Elevated levels of HSD17B13 are associated with the progression of NAFLD.[2] Conversely, loss-of-function variants of the HSD17B13 gene have been shown to be protective against chronic liver diseases, making it an attractive target for therapeutic intervention.[4][5]

This compound acts as a potent inhibitor of this enzyme, thereby offering a tool to study the enzymatic function of HSD17B13 and its role in disease pathogenesis. Its inhibitory activity has been demonstrated with an IC₅₀ value of less than 0.1 μM using estradiol as a substrate.[1]

Experimental Protocols

The following are generalized protocols for the characterization and evaluation of HSD17B13 inhibitors, which can be adapted for this compound.

HSD17B13 Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13. The conversion of a substrate (e.g., estradiol or leukotriene B4) to its product is monitored.

Materials:

-

Purified recombinant human HSD17B13 protein

-

Substrate: Estradiol or Leukotriene B4 (LTB4)

-

Cofactor: NAD⁺

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing a detergent (e.g., 0.01% Tween-20)

-

Detection Reagent: A system to measure NADH production, such as a luminescent NADH detection kit.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Microplates (384-well)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compound to the wells of the microplate.

-

Prepare a substrate/cofactor mix containing estradiol and NAD⁺ in the assay buffer.

-

Add the substrate/cofactor mix to the wells.

-

Initiate the reaction by adding the purified HSD17B13 enzyme to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular HSD17B13 Inhibition Assay

This assay evaluates the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.

Materials:

-

A human liver cell line (e.g., HepG2 or Huh7)

-

Cell culture medium and supplements

-

Substrate (e.g., estradiol)

-

Test Compound: this compound

-

Lysis buffer

-

Analytical method for product quantification (e.g., LC-MS/MS)

Procedure:

-

Seed the liver cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Add the substrate (estradiol) to the cell culture medium and incubate.

-

After incubation, collect the cell culture supernatant or lyse the cells.

-

Quantify the amount of the product (estrone, in the case of estradiol as a substrate) using a validated analytical method like LC-MS/MS.

-

Calculate the percent inhibition at each concentration and determine the cellular IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HSD17B13 in Non-alcoholic Fatty Liver Disease: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Therapeutic Target

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant proportion of patients progressing to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC). Recent genetic and functional studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-enriched, lipid droplet-associated protein, as a key player in the pathogenesis of NAFLD. This technical guide provides a comprehensive overview of the current understanding of HSD17B13's role in NAFLD, with a focus on its genetic variants, enzymatic function, and underlying molecular mechanisms. We present a synthesis of quantitative data from human genetic studies, detail key experimental protocols for investigating HSD17B13, and provide visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of NAFLD and develop novel therapeutic interventions.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B family of enzymes, which are known to be involved in the metabolism of steroids and other lipids.[1][2][3] The HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in the liver, specifically within hepatocytes.[1][2][4] Subcellularly, HSD17B13 is localized to the surface of lipid droplets, intracellular organelles responsible for storing neutral lipids.[1][5][6] The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD, suggesting a potential role in the disease's development and progression.[2][3][7]

Genetic Variants of HSD17B13 and Their Protective Role in NAFLD

A significant breakthrough in understanding the role of HSD17B13 in liver disease came from the discovery of genetic variants that are associated with a reduced risk of NAFLD progression. The most extensively studied of these is the rs72613567:TA variant, a splice variant that leads to the production of a truncated, non-functional HSD17B13 protein.[1][8][9]

Multiple large-scale human genetic studies and meta-analyses have consistently demonstrated that carriers of the rs72613567:TA allele are protected from the more severe forms of NAFLD, including NASH, fibrosis, and cirrhosis.[8][10][11][12][13][14][15] This protective effect is observed across various ethnic populations.[7][10][13]

Quantitative Data on the Protective Effects of HSD17B13 Variants

The protective association of HSD17B13 variants has been quantified in numerous studies. The following tables summarize the key findings from meta-analyses and large cohort studies, presenting odds ratios (ORs) and hazard ratios (HRs) for the association of the rs72613567:TA variant with various NAFLD-related outcomes.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Risk of Liver Disease (Meta-analysis Data)

| Outcome | Pooled Odds Ratio (95% CI) | Reference |

| Any Liver Disease | 0.73 (0.61-0.87) | [6][13][14][15] |

| Liver Cirrhosis | 0.81 (0.76-0.88) | [6][13][14][15] |

| Hepatocellular Carcinoma (HCC) | 0.64 (0.53-0.77) | [6][13][14][15] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | 0.67 (0.52-0.86) | [4] |

Table 2: Association of HSD17B13 rs72613567:TA Variant with Histological Features of NAFLD

| Histological Feature | Odds Ratio per A-INS allele (95% CI) | Reference |

| Nonalcoholic Steatohepatitis (NASH) | 0.612 (0.388–0.964) | [15] |

| Ballooning Degeneration | 0.474 (0.267–0.842) | [15] |

| Lobular Inflammation | 0.475 (0.275–0.821) | [15] |

| Fibrosis | 0.590 (0.361–0.965) | [15] |

Table 3: Association of HSD17B13 Variants with Liver-Related Complications in NAFLD Patients

| Variant | Hazard Ratio (95% CI) for Liver-Related Complications | Reference |

| rs72613567 (homozygous TA) | 0.004 (0.00–0.64) | [3][9] |

| rs6834314 (homozygous G) | 0.01 (0.00–0.97) | [3][9] |

Molecular Mechanisms of HSD17B13 in NAFLD

The precise molecular mechanisms by which HSD17B13 contributes to NAFLD pathogenesis and how its loss-of-function variants confer protection are areas of active investigation. Current evidence points to its enzymatic activity and its interactions with other lipid droplet-associated proteins.

Enzymatic Function: A Retinol Dehydrogenase

HSD17B13 has been identified as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[8][11][16] This enzymatic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[16] The protective rs72613567:TA variant results in a truncated protein that lacks this enzymatic activity.[8][16] The downstream consequences of altered retinol metabolism in the liver are thought to play a role in the progression of NAFLD.

Regulation of HSD17B13 Expression

The expression of HSD17B13 is transcriptionally regulated by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner.[4][12][17][18][19][20] LXRα, a key regulator of lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene and activates its transcription.[4][12][17][18][19][20] This places HSD17B13 downstream of a major lipogenic signaling pathway in the liver.

Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.

Interaction with Lipid Droplet-Associated Proteins

HSD17B13 is thought to physically interact with other proteins on the surface of lipid droplets, including adipose triglyceride lipase (ATGL) and comparative gene identification-58 (CGI-58), the co-activator of ATGL.[5][21][22][23] This interaction may modulate the lipolytic activity of ATGL, thereby influencing the breakdown of triglycerides stored in lipid droplets. The precise nature of this interaction and how it is affected by the protective HSD17B13 variants is an area of ongoing research.

References

- 1. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - 华东师范大学 [pure.ecnu.edu.cn:443]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. europeanreview.org [europeanreview.org]

- 15. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]

- 19. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. embopress.org [embopress.org]

- 21. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 22. CGI-58: Versatile Regulator of Intracellular Lipid Droplet Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ATGL and CGI-58 are lipid droplet proteins of the hepatic stellate cell line HSC-T6 - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13-IN-80-d3 target protein and binding affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor HSD17B13-IN-80-d3, its target protein, binding affinity, and the broader context of its therapeutic potential.

Core Target Protein: 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)

The designated target protein for this compound is 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) .[1] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] Primarily expressed in the liver, HSD17B13 is found associated with lipid droplets within hepatocytes.[3][4][5][6][7]

Functionally, HSD17B13 is an NAD+ dependent enzyme with broad substrate specificity, including roles in the metabolism of steroids (such as estradiol), other bioactive lipids like leukotriene B4, and retinol.[2][7][8][9] Its upregulation is observed in patients with non-alcoholic fatty liver disease (NAFLD), and it is implicated in hepatic lipid metabolism.[4][6][10] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][7][11]

Binding Affinity of this compound

This compound is an inhibitor of HSD17B13.[1] The binding affinity has been quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Substrate | IC50 | Reference |

| This compound | HSD17B13 | Estradiol | < 0.1 µM | [1] |

Signaling Pathway and Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism and its expression is linked to the sterol regulatory element-binding protein-1c (SREBP-1c) pathway. SREBP-1c is a key transcription factor that regulates the expression of genes involved in lipogenesis. The expression of HSD17B13 is induced by the liver X receptor (LXR) agonist in a SREBP-1c-dependent manner. Furthermore, HSD17B13 may promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipogenesis and the progression of NAFLD.[2][12]

The binding and inhibitory activity of many small molecule inhibitors of HSD17B13, such as the well-characterized probe BI-3231, are dependent on the presence of the cofactor NAD+.[8][11] It is postulated that the positively charged NAD+ in the cofactor-binding pocket of the enzyme increases the binding affinity of negatively charged inhibitors.[11]

Experimental Protocols

While a specific, detailed experimental protocol for the determination of the IC50 of this compound is not publicly available, a general methodology can be inferred from studies of similar HSD17B13 inhibitors.[9]

Objective: To determine the in vitro inhibitory activity of a test compound against HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., Estradiol or Leukotriene B4)

-

Cofactor (NAD+)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)

-

96-well or 384-well microplates

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

-

Reaction Mixture Preparation: In each well of the microplate, the following are added:

-

Assay buffer

-

Recombinant HSD17B13 enzyme (at a final concentration of 50-100 nM)

-

Test compound at various concentrations (or DMSO for control)

-

The mixture is pre-incubated.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (e.g., 10-50 µM Estradiol) and cofactor (NAD+).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of NADH produced is quantified using a chemiluminescent assay such as the NAD-Glo™ assay. The luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a potent inhibitor of HSD17B13, a key enzyme in hepatic lipid metabolism and a promising therapeutic target for chronic liver diseases such as NAFLD and NASH. Its sub-micromolar IC50 value indicates strong binding affinity. Further research into its selectivity, pharmacokinetic, and pharmacodynamic properties will be crucial in evaluating its potential as a therapeutic agent. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals working on the inhibition of HSD17B13.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. escholarship.org [escholarship.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enanta.com [enanta.com]

- 10. HSD17B13 - Wikipedia [en.wikipedia.org]

- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Function of HSD17B13 in Hepatocyte Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched, hepatocyte-specific protein that localizes to the surface of lipid droplets.[1] Initially identified as a member of the short-chain dehydrogenase/reductase superfamily, its precise physiological substrates and functions have been an area of intense investigation.[1][2] Emerging evidence has solidified its role as a critical regulator of hepatic lipid metabolism and a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][4] Upregulated in the steatotic liver, HSD17B13's enzymatic activity is paradoxically linked to the progression of liver disease.[5][6][7] Human genetic studies have revealed that loss-of-function variants of HSD17B13 are strongly associated with protection against the progression of simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[8][9] This has positioned HSD17B13 as a high-value therapeutic target for the treatment of chronic liver diseases.[8][10] This document provides a comprehensive overview of the function of HSD17B13 in hepatocyte lipid metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways.

Core Function and Enzymatic Activity

HSD17B13 is a member of the large 17β-hydroxysteroid dehydrogenase family, which is known for catalyzing the conversion between 17-keto and 17-hydroxysteroids.[3][4] While its exact endogenous substrates are still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[5][11] This enzymatic function is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[5][12] Studies have also suggested that it may act on other bioactive lipids.[12][13] Loss-of-function mutations, such as the well-studied rs72613567 splice variant, result in a truncated, enzymatically inactive protein, which underlies the protective phenotype observed in human carriers.[11][14]

Data Presentation: Quantitative Insights

Table 1: HSD17B13 Expression in NAFLD

| Parameter | Condition | Fold Change / Score | p-value | Reference |

| mRNA Expression | NASH vs. Normal Liver | 5.9-fold increase | 0.003 | [5] |

| Protein Expression (IHC Score) | Normal Liver | 49.74 ± 4.13 | - | [6] |

| NASH | 67.85 ± 1.37 | <0.05 | [6] | |

| Cirrhosis | 68.89 ± 1.71 | <0.05 | [6] |

Table 2: Genetic Association of HSD17B13 rs72613567 Variant with Liver Disease

| Outcome | Comparison | Odds Ratio (95% CI) | Population | Reference |

| Any Liver Disease | TA allele carriers vs. Non-carriers | 0.73 (0.61-0.87) | Meta-analysis (n=564,702) | [15] |

| Liver Cirrhosis | TA allele carriers vs. Non-carriers | 0.81 (0.76-0.88) | Meta-analysis (n=559,834) | [15] |

| Hepatocellular Carcinoma (HCC) | TA allele carriers vs. Non-carriers | 0.64 (0.53-0.77) | Meta-analysis (n=183,179) | [15] |

| Alcoholic Liver Disease | Heterozygotes vs. Non-carriers | 0.58 (42% reduction) | European ancestry (n=46,544) | [9] |

| Homozygotes vs. Non-carriers | 0.47 (53% reduction) | European ancestry (n=46,544) | [9] | |

| Alcoholic Cirrhosis | Heterozygotes vs. Non-carriers | 0.58 (42% reduction) | European ancestry (n=46,544) | [9] |

| Homozygotes vs. Non-carriers | 0.27 (73% reduction) | European ancestry (n=46,544) | [9] |

Table 3: Impact of HSD17B13 Modulation on Hepatic Lipid Species

| Modulation | Lipid Class | Specific Change | Model | Reference |

| HSD17B13 Knockdown (shRNA) | Diacylglycerols (DAGs) | Decrease (e.g., DAG 34:3) | HFD-fed obese mice | [16] |

| Phosphatidylcholines (PCs) | Increase in PUFA-containing PCs (e.g., PC 34:3, PC 42:10) | HFD-fed obese mice | [4][17] | |

| HSD17B13 rs72613567 variant | Phospholipids | Enriched in liver tissue | Human NAFLD patients | [18] |

| HSD17B13 Knockout | Triglycerides (TGs) | Altered levels | Aged mice | [10] |

| Phosphatidylethanolamines (PEs) | Altered levels | Aged mice | [10] | |

| Ceramides (Cers) | Altered levels | Aged mice | [10] |

Signaling and Regulatory Pathways

HSD17B13 is integrated into several key signaling pathways that govern hepatic lipid metabolism and the progression of liver disease.

Transcriptional Regulation by LXRα/SREBP-1c

The expression of HSD17B13 is under the transcriptional control of the Liver X Receptor alpha (LXRα), a master regulator of hepatic lipogenesis.[19] Activation of LXRα by its agonists leads to the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[19][20] SREBP-1c then directly binds to a sterol regulatory element (SRE) in the promoter region of the HSD17B13 gene, driving its transcription.[19] This places HSD17B13 downstream of a central lipogenic pathway, linking it to conditions of lipid excess.

Regulation of Lipolysis via PKA Phosphorylation

HSD17B13 plays a role in regulating triglyceride hydrolysis (lipolysis) at the lipid droplet surface. This function is modulated by Protein Kinase A (PKA). PKA phosphorylates HSD17B13 at an evolutionarily conserved serine 33 (S33) residue.[11][21][22] This phosphorylation event facilitates the interaction between HSD17B13 and Adipose Triglyceride Lipase (ATGL), a key enzyme in lipolysis.[11][21] This interaction is thought to promote CGI-58-mediated activation of ATGL, thereby enhancing the breakdown of triglycerides.[21]

Paracrine Activation of Hepatic Stellate Cells

Beyond its direct role in hepatocyte lipid handling, the enzymatic activity of HSD17B13 contributes to liver fibrosis by promoting the activation of hepatic stellate cells (HSCs). Catalytically active HSD17B13 enhances the expression of the lipogenic transcription factor ChREBP.[1] This, in turn, leads to a significant upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1) from hepatocytes.[1] Secreted TGF-β1 then acts in a paracrine manner on neighboring HSCs, inducing their activation and the synthesis of collagen, a hallmark of fibrosis.[1][23][24]

Experimental Protocols

In Vitro Model of Hepatocyte Steatosis

This protocol describes the induction of lipid accumulation in hepatocyte-derived cell lines (e.g., HepG2, Huh7) to mimic steatosis.[25][26][27]

-

Materials:

-

HepG2 or Huh7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Oleic acid (Sigma-Aldrich)

-

Fatty acid-free Bovine Serum Albumin (BSA) (Sigma-Aldrich)

-

Sterile PBS

-

-

Procedure:

-

Cell Seeding: Plate HepG2 or Huh7 cells in the desired format (e.g., 6-well or 96-well plates) to achieve 70-80% confluency at the time of treatment.

-

Preparation of Oleic Acid-BSA Complex:

-

Prepare a stock solution of 100 mM oleic acid in 0.1 M NaOH.

-

Prepare a 10% (w/v) BSA solution in serum-free medium and warm to 37°C.

-

Slowly add the oleic acid stock to the BSA solution while stirring to achieve a final concentration of 10 mM. This creates a 10:1 molar ratio of oleic acid to BSA.

-

Filter-sterilize the complex through a 0.22 µm filter.

-

-

Induction of Steatosis:

-

Aspirate the complete medium from the cells.

-

Add serum-free medium containing the desired final concentration of the oleic acid-BSA complex (typically 100 µM to 500 µM).

-

Incubate the cells for 12-24 hours at 37°C and 5% CO₂.

-

-

Analysis: Proceed with lipid droplet staining, RNA/protein extraction, or other downstream analyses.

-

Lipid Droplet Staining with Nile Red

This protocol is for the fluorescent visualization and quantification of intracellular lipid droplets.[3][14][28]

-

Materials:

-

Steatotic cells in a culture plate (from Protocol 5.1)

-

Nile Red stain (e.g., Invitrogen N1142)

-

DMSO

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst 33342 (optional, for nuclear counterstain)

-

-

Procedure:

-

Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of Nile Red in DMSO. Immediately before use, dilute the stock solution to a working concentration of 1 µg/mL in PBS.

-

Cell Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add the Nile Red working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

-

-

Nuclear Counterstain (Optional):

-

Wash the cells twice with PBS.

-

Incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.

-

-

Imaging:

-

Wash the cells a final three times with PBS.

-

Add fresh PBS to the wells and immediately visualize using a fluorescence microscope. Use appropriate filters for Nile Red (Excitation ~552 nm, Emission ~638 nm for phospholipids; Excitation ~488 nm, Emission ~550 nm for neutral lipids) and Hoechst (Excitation ~350 nm, Emission ~461 nm).

-

-

Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay measures the enzymatic activity of HSD17B13 by quantifying its conversion of retinol to retinaldehyde.[5]

-

Materials:

-

HEK293 cells

-

Expression vector for HSD17B13 (and mutants, or empty vector control)

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans-retinol (Toronto Research Chemicals)

-

Ethanol

-

HPLC system with a UV detector

-

Reagents for cell lysis and protein quantification (e.g., BCA assay)

-

-

Procedure:

-

Transfection: Seed HEK293 cells in 6-well plates. The next day, transfect cells in triplicate with the HSD17B13 expression vector or empty vector control according to the manufacturer's protocol.

-

Substrate Treatment: 24 hours post-transfection, add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should be ≤0.5%.

-

Incubation: Incubate the cells for 6-8 hours at 37°C.

-

Sample Collection:

-

Harvest the cells and media.

-

Lyse the cells for protein quantification to normalize the results.

-

-

Retinoid Extraction and Quantification:

-

Extract retinoids from the cell culture medium using a suitable organic solvent (e.g., hexane).

-

Dry the organic phase under nitrogen and reconstitute in the mobile phase.

-

Analyze the samples by HPLC to separate and quantify retinaldehyde and retinoic acid.

-

-

Data Analysis: Calculate the amount of retinaldehyde produced and normalize it to the total protein content from the cell lysate. Compare the activity of HSD17B13-expressing cells to the empty vector control.

-

Experimental Workflow Diagram

Conclusion and Future Directions

HSD17B13 is a pivotal enzyme in hepatocyte lipid metabolism with profound implications for the progression of NAFLD. Its upregulation in steatotic conditions and the clear protective effect of its loss-of-function variants make it an exceptionally attractive therapeutic target.[10] The signaling pathways involving LXRα/SREBP-1c, PKA, and TGF-β1 highlight its integration into the core lipogenic, lipolytic, and pro-fibrotic machinery of the liver. Future research should focus on elucidating its full range of endogenous substrates, further defining its role in phospholipid remodeling, and developing potent and specific small molecule inhibitors. The experimental protocols and data presented herein provide a robust framework for researchers and drug developers to advance our understanding and therapeutic targeting of HSD17B13 in chronic liver disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 10. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]

- 14. emulatebio.com [emulatebio.com]

- 15. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 21. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. babraham.ac.uk [babraham.ac.uk]

- 27. Lipidomic profiling of the hepatic esterified fatty acid composition in diet-induced nonalcoholic fatty liver disease in genetically diverse Collaborative Cross mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.library.ualberta.ca [journals.library.ualberta.ca]

The Discovery and Synthesis of Dichlorophenol HSD17B13 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of dichlorophenol-based inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, making the development of potent and selective inhibitors a key area of research. This document details the experimental protocols, quantitative biological data, and structure-activity relationships that have guided the development of this important class of inhibitors.

Introduction: The Role of HSD17B13 in Liver Disease

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing NASH, alcoholic liver disease, and cirrhosis.[1][3] These genetic findings have spurred significant interest in HSD17B13 as a therapeutic target, with the hypothesis that pharmacological inhibition of its enzymatic activity will mimic the protective effects of the naturally occurring genetic variants.[2]

HSD17B13 is known to metabolize a range of substrates, including steroids, fatty acids, and retinol.[1] Its upregulation in patients with nonalcoholic fatty liver disease (NAFLD) suggests a role in the progression of liver pathology.[3] The development of small molecule inhibitors, particularly those containing a dichlorophenol moiety, represents a promising strategy to modulate the activity of HSD17B13 and offer a novel therapeutic approach for patients with chronic liver disease.

The Drug Discovery Workflow: From Hit to Lead

The identification of dichlorophenol-based HSD17B13 inhibitors has followed a classical drug discovery paradigm, beginning with high-throughput screening (HTS) to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Dichlorophenol Precursors and Final Inhibitors

A key structural feature of many potent HSD17B13 inhibitors is the dichlorophenol moiety. The synthesis of these precursors is a critical first step in the generation of the final drug candidates.

General Synthesis of Dichlorophenols

Substituted dichlorophenols can be synthesized through various methods, including the direct chlorination of phenols or the hydrolysis of dichlorinated aromatic precursors.

A common method for the synthesis of 2,4-dichlorophenol involves the direct chlorination of phenol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[4] The reaction can be catalyzed by a Lewis acid.

Another approach involves the hydrolysis of 2,5-dichloroaniline.[5] This method utilizes a dilute acid as the hydrolytic agent under high temperature and pressure to convert the aniline to the corresponding phenol.

For the synthesis of 2,6-dichlorophenol compounds, a method involving the reaction of a phenol with sulfuryl chloride in the presence of a secondary amine has been reported to give high yields.[6][7]

Example Synthesis of a Dichlorophenol-Containing HSD17B13 Inhibitor

The synthesis of potent dichlorophenol HSD17B13 inhibitors often involves a multi-step sequence. The following diagram illustrates a generalized synthetic approach where a dichlorophenol intermediate is coupled with a heterocyclic core.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of dichlorophenol HSD17B13 inhibitors.

HSD17B13 Enzymatic Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD⁺ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.01% BSA)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., a kit to measure NADH production or estrone formation)

-

384-well assay plates

Procedure:

-

Prepare a solution of recombinant HSD17B13 in assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

-

Add the test compound solutions to the wells of a 384-well plate.

-

Add the HSD17B13 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a solution of estradiol and NAD⁺ to the wells.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the product formation (e.g., NADH or estrone) using a suitable detection method, such as fluorescence or mass spectrometry.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[8]

Cell-Based HSD17B13 Inhibition Assay

This protocol describes a cell-based assay to evaluate the potency of inhibitors in a more physiologically relevant environment.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Estradiol (substrate)

-

Test compounds dissolved in DMSO

-

Cell lysis buffer

-

Analytical equipment for product quantification (e.g., LC-MS/MS)

-

96-well cell culture plates

Procedure:

-

Seed the HSD17B13-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).

-

Add estradiol to the cell culture medium to initiate the enzymatic reaction within the cells.

-

Incubate for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.

-

Remove the medium and lyse the cells.

-

Quantify the amount of estrone produced in the cell lysate using a sensitive analytical method like LC-MS/MS.

-

Calculate the percent inhibition at each compound concentration and determine the cellular IC₅₀ value.[9]

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic (PK) study to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a lead inhibitor.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage).

-

At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples from a subset of animals via cardiac puncture or another appropriate method.

-

Process the blood to obtain plasma.

-

At the final time point, euthanize the animals and collect relevant tissues, such as the liver.

-

Extract the drug from the plasma and tissue homogenates.

-

Quantify the concentration of the parent drug (and any major metabolites) using LC-MS/MS.

-

Calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

Quantitative Data and Structure-Activity Relationships

The optimization of dichlorophenol HSD17B13 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The following tables summarize the biological activity of representative compounds from different chemical series.

Table 1: In Vitro Potency of Representative Dichlorophenol HSD17B13 Inhibitors

| Compound ID | Dichlorophenol Moiety | Heterocyclic Core | hHSD17B13 IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| BI-3231 | 2,6-Difluorophenol | Thiazole | <10 | 20-50 |

| Compound A | 2,6-Dichlorophenol | Pyrazole | 10-100 | Not Reported |

| Compound B | 2,4-Dichlorophenol | Imidazole | 50-200 | Not Reported |

Data compiled from publicly available literature and patents. Actual values may vary depending on assay conditions.

Table 2: Pharmacokinetic Parameters of a Lead Dichlorophenol Inhibitor in Mice

| Compound ID | Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |

| Lead Compound X | Oral | 10 | 1500 | 1.5 | 9800 | 4.2 |

Illustrative data based on typical values for orally bioavailable small molecules.

Structure-Activity Relationship (SAR) Insights

The SAR for dichlorophenol HSD17B13 inhibitors has revealed several key trends:

-

Dichlorophenol Substitution: The substitution pattern on the phenol ring significantly impacts potency. 2,6-disubstitution is often preferred over 2,4-disubstitution.

-

Heterocyclic Core: The nature of the central heterocyclic core plays a crucial role in orienting the dichlorophenol moiety within the enzyme's active site. A variety of five- and six-membered heterocycles have been explored.

-

Solvent-Exposed Region: Modifications to the part of the molecule that is exposed to solvent can be used to tune physicochemical properties and pharmacokinetics.

HSD17B13 Signaling and Pathophysiological Role

In the context of NAFLD and NASH, HSD17B13 is believed to contribute to disease progression through its enzymatic activity on lipid substrates. Inhibition of HSD17B13 is hypothesized to reduce the levels of lipotoxic species and thereby ameliorate liver injury and inflammation.

Conclusion

The discovery and development of dichlorophenol-based HSD17B13 inhibitors represent a promising, genetically validated approach for the treatment of NASH and other chronic liver diseases. The information presented in this technical guide highlights the key synthetic strategies, experimental protocols, and structure-activity relationships that are driving this field forward. Continued research and clinical development of these compounds will be crucial in determining their ultimate therapeutic potential.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Production method and production system for 2,4-dichlorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of HSD17B13 Enzyme in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched enzyme that has garnered significant attention as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Understanding the precise subcellular localization of HSD17B13 within hepatocytes is critical for elucidating its physiological functions and its role in disease progression, thereby informing the development of targeted therapeutics. This technical guide provides a comprehensive overview of the subcellular distribution of HSD17B13 in liver cells, supported by quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows.

Subcellular Distribution of HSD17B13

HSD17B13 is predominantly found on the surface of lipid droplets (LDs) within hepatocytes.[1][3][4] Its journey to the lipid droplet begins with its synthesis in the endoplasmic reticulum (ER), from where it is subsequently targeted to the LD surface.[3][5] This specific localization is critical for its function in lipid metabolism. The Human Protein Atlas also reports localization to vesicles and the Golgi apparatus in various cell lines, which may represent transient or cell-type-specific distributions.[6]

Quantitative Analysis of HSD17B13 Expression and Localization

| Condition | Cell/Tissue Type | Fold Change in HSD17B13 Expression | Primary Localization | Reference |

| NAFLD/NASH vs. Normal | Human Liver Tissue | 5.9-fold higher in NASH patients | Lipid Droplets | [5] |

| NAFLD vs. Normal | Human Liver Biopsies | Significantly upregulated in NAFLD | Lipid Droplet Surface | |

| High-Fat Diet-fed Mice | Mouse Liver | Increased expression | Lipid Droplet Surface | [7] |

| db/db (diabetic) Mice | Mouse Liver | Increased expression | Lipid Droplet Surface | [7] |

Table 1: Quantitative Changes in HSD17B13 Expression in Disease Models.

| Subcellular Fraction | Key Findings | Reference |

| Lipid Droplets (LDs) | HSD17B13 is a prominent LD-associated protein, and its presence on the LD surface is confirmed by proteomics of isolated LDs. Upregulated HSD17B13 in NAFLD is mainly found in the LD subcellular fraction. | [8] |

| Endoplasmic Reticulum (ER) | HSD17B13 is synthesized in the ER before being trafficked to LDs. Some splice variants or mutants lacking the proper targeting domains are retained in the ER. | [3][9] |

| Cytosol | While primarily membrane-anchored, some level of cytosolic presence is expected for a protein synthesized on the ER. | [10] |

| Mitochondria | Deletion of the N-terminal hydrophobic domain (amino acids 4-16) can lead to mislocalization in close proximity to mitochondria. | [11] |

Table 2: Summary of HSD17B13 Presence in Different Subcellular Fractions.

Key Molecular Interactions and Signaling Pathways

The localization of HSD17B13 to the lipid droplet surface facilitates its interaction with key proteins involved in lipid metabolism and signaling.

Regulation of Lipolysis through ATGL and CGI-58 Interaction

On the lipid droplet surface, HSD17B13 physically interacts with adipose triglyceride lipase (ATGL) and its coactivator, comparative gene identification-58 (CGI-58).[1] This interaction is thought to modulate lipolysis, the breakdown of triglycerides.

Golgi-Lipid Droplet Interaction via Rab2A

HSD17B13 on lipid droplets can bind to the Golgi-residing protein Rab2A. This interaction is crucial for mediating contact between the Golgi apparatus and lipid droplets, which supports the lipidation and secretion of very-low-density lipoproteins (VLDL).[9]

LLPS-Mediated Pro-inflammatory Signaling

A recently identified mechanism involves the liquid-liquid phase separation (LLPS) of HSD17B13 on the lipid droplet surface. This process, supported by HSD17B13 homodimerization, enhances its enzymatic activity and leads to the biosynthesis of platelet-activating factor (PAF). PAF, in an autocrine manner, activates the PAF receptor (PAFR) and subsequently the STAT3 signaling pathway, resulting in increased fibrinogen synthesis and leukocyte adhesion, thus promoting liver inflammation.[12][13]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of HSD17B13's subcellular localization. Below are summaries of key experimental protocols cited in the literature.

Immunofluorescence and Co-localization

This technique is used to visualize the location of HSD17B13 within the cell and its proximity to various organelles.

Protocol Summary:

-

Cell Culture and Transfection: HepG2 or other suitable hepatocyte cell lines are cultured on coverslips. For studying expressed protein, cells are transiently transfected with a plasmid encoding a tagged version of HSD17B13 (e.g., HSD17B13-GFP).[5][11]

-

Lipid Droplet Induction: To visualize LD localization, cells are treated with fatty acids (e.g., 200 µM oleate and palmitate) for 24-48 hours to induce LD formation.[10][11]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.3% Triton X-100.[11]

-

Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) and normal goat serum.[11]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific to HSD17B13 or its tag (e.g., anti-FLAG). For co-localization, antibodies against organelle markers are used simultaneously (e.g., anti-ADRP/Perilipin-2 for LDs, anti-SEC61β for ER).[5][11]

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 568).[11]

-

Counterstaining: Lipid droplets are stained with a neutral lipid dye like LipidTox or BODIPY 493/503. Nuclei are counterstained with DAPI or Hoechst.[5][10][11]

-

Imaging: Coverslips are mounted, and images are acquired using a confocal microscope.[5][11]

Subcellular Fractionation and Western Blotting

This biochemical approach separates cellular components into different fractions, allowing for the determination of the relative abundance of HSD17B13 in each.

Protocol Summary:

-

Tissue/Cell Homogenization: Liver tissue or cultured hepatocytes are homogenized in a buffered sucrose solution on ice to rupture the plasma membrane while keeping organelles intact.[14]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different organelles.

-

Low-speed spin (e.g., 1,000 x g): Pellets nuclei and cytoskeleton.

-

Medium-speed spin (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the previous step.

-

High-speed spin (e.g., 100,000 x g): Pellets microsomes (including ER fragments) from the supernatant. The resulting supernatant is the cytosolic fraction.

-

-

Lipid Droplet Isolation: LDs are typically isolated by ultracentrifugation, as their low density causes them to float to the top of the centrifuge tube.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA or DC protein assay).[15]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody against HSD17B13, followed by a peroxidase-conjugated secondary antibody. Loading controls for each fraction (e.g., Histone H3 for nucleus, COX IV for mitochondria, β-actin for cytosol, ADRP for LDs) are used to ensure the purity of the fractions.[15][16]

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative proteomic study reveals 17β-HSD13 as a pathogenic protein in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | HSD17B13 binds lipid droplets [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. compartments.jensenlab.org [compartments.jensenlab.org]

- 16. Hydroxysteroid 17β-dehydrogenase 11 accumulation on lipid droplets promotes ethanol-induced cellular steatosis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Deuteration in Enhancing Metabolic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, optimizing a compound's pharmacokinetic profile is as crucial as establishing its pharmacodynamic efficacy. A primary hurdle in this optimization process is metabolic instability, where promising drug candidates are rapidly cleared from the body, diminishing their therapeutic potential. One of the most elegant and effective strategies to emerge in medicinal chemistry to combat this issue is selective deuteration. This involves the replacement of one or more hydrogen atoms in a drug molecule with its stable, heavy isotope, deuterium.[1][2]

The core principle behind this strategy is the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon that can significantly slow down the rate of metabolic degradation.[] This guide provides a comprehensive technical overview of the role of deuterated compounds in metabolic stability studies, detailing the underlying mechanisms, experimental protocols, and strategic applications that have led to FDA-approved drugs.[4][5] By leveraging the subtle yet powerful change of a single neutron, researchers can intelligently design molecules with improved drug-like properties, leading to safer and more effective therapies.[1][6]

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of using deuterium in drug design lies in fundamental chemical kinetics. A carbon-deuterium (C-D) bond is stronger and more stable than a corresponding carbon-hydrogen (C-H) bond.[6] This increased stability arises from the greater mass of deuterium (one proton and one neutron) compared to protium (a single proton), which results in a lower vibrational frequency and a lower zero-point energy for the C-D bond.[1]

In drug metabolism, many oxidative reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[7][8] Because the C-D bond requires more energy to break, substituting hydrogen with deuterium at these metabolically vulnerable positions—often called "soft spots"—can decelerate the reaction rate.[1][9] This difference in reaction rates between the deuterated and non-deuterated molecules is quantified as the Deuterium Kinetic Isotope Effect (KIE), expressed as the ratio of the rate constants (kH/kD).[1] A significant KIE indicates that C-H bond breaking is at least partially rate-limiting in the metabolic process.[10]

Key Applications in Drug Development

Enhancing Metabolic Stability and Pharmacokinetics

The most direct application of deuteration is to slow down a drug's metabolism, thereby improving its pharmacokinetic profile.[1][11] By identifying the metabolic "soft spots" on a molecule, medicinal chemists can strategically replace hydrogens with deuterium to hinder enzymatic degradation. This can lead to several therapeutic advantages:

-

Increased Half-Life (t½): A slower rate of metabolism means the drug remains in the systemic circulation for a longer period.[6]

-

Greater Drug Exposure (AUC): A longer half-life and reduced clearance result in a higher Area Under the Curve (AUC), indicating greater overall exposure to the active drug.[9]

-

Reduced Dosing Frequency: Drugs that last longer in the body can be administered less often, improving patient compliance.[1]

-

Lower Pill Burden: Enhanced exposure may allow for smaller doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.[]

A landmark example is Deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval.[12][] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[5] The deuteration of the two methoxy groups significantly slows their metabolism, leading to a longer half-life and smoother pharmacokinetic profile compared to the parent drug, which allows for less frequent dosing and improved tolerability.[5][12]

Directing Metabolism and Reducing Toxic Metabolites

Beyond simply slowing metabolism, deuteration can be used to redirect it, a phenomenon known as metabolic shunting or metabolic switching .[6][14] If a drug has multiple metabolic pathways, blocking the primary one with deuterium can force the metabolism down alternative routes. This can be highly beneficial if the primary pathway leads to the formation of toxic or reactive metabolites. By shunting metabolism towards safer clearance pathways, the overall safety profile of the drug can be significantly improved.[15]

Deucravacitinib , an inhibitor of tyrosine kinase 2 (TYK2), is a prime example of this strategy.[1][] Deuteration was used not only to improve metabolic stability but also to decrease the formation of non-selective metabolites, thereby preserving the drug's high selectivity for its target kinase.[1]

Quantitative Data on Metabolic Stability

The following tables summarize quantitative data from various studies, illustrating the impact of deuteration on pharmacokinetic and metabolic stability parameters.

Table 1: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Key Parameter Change | Species/System |

| Enzalutamide | d₃-Enzalutamide | ~102% increase in AUC₀₋t | Rats |

| Tetrabenazine | Deutetrabenazine (d₆-Tetrabenazine) | Longer half-life of active metabolites | Humans |

| Ivacaftor | CTP-656 | Markedly enhanced stability and exposure | In vitro / Preclinical |

| ML-337 | d₃-ML-337 (deuterated methoxy) | Slower plasma clearance | In vivo (species not specified) |

| Odanacatib | Deuterated analog | Longer half-life and greater exposure | Preclinical |

Data compiled from multiple sources.[5][6][16][17]

Table 2: In Vitro Metabolic Stability Data

| Compound | System | CLint (Non-Deuterated) | CLint (Deuterated) | KIE (kH/kD) |

| Enzalutamide | Rat Liver Microsomes | Higher | 49.7% lower | ~2.0 |

| Enzalutamide | Human Liver Microsomes | Higher | 72.9% lower | ~2.0 |

| PBR111 | Not specified | Higher | Lower at active site | Significant |

| Ivacaftor | Not specified | Higher | Markedly lower | DV/K = 2.2 |

Data compiled from multiple sources.[16][17]

Experimental Protocol: In Vitro Metabolic Stability Assay

This section provides a detailed methodology for a typical experiment designed to compare the metabolic stability of a deuterated compound against its non-deuterated parent.

Objective

To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.

Materials

-

Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat) from a commercial supplier.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Positive control compound with known metabolic fate (e.g., testosterone, verapamil).

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).

-

96-well incubation plates and collection plates.

-

Multichannel pipettes, incubator shaker (37°C), centrifuge.

Methodology

-

Preparation:

-

Thaw cryopreserved liver microsomes on ice.

-

Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

-

Prepare working solutions of the test compounds and positive control by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension to appropriate wells.

-

Add the test compound working solutions (non-deuterated and deuterated) and the positive control to their respective wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time = 0).

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells.

-

Immediately transfer the aliquot to a collection plate containing an equal or greater volume of ice-cold quenching solution (acetonitrile with internal standard). This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

Data Analysis

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the linear portion of this curve. The slope represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[19]

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds to determine the magnitude of the kinetic isotope effect.

Conclusion

The strategic incorporation of deuterium into drug candidates is a powerful and validated tool for overcoming challenges related to metabolic instability.[6] By leveraging the kinetic isotope effect, researchers can intelligently modulate a molecule's pharmacokinetic profile to increase its half-life, enhance exposure, and, in some cases, mitigate the formation of toxic metabolites.[1][15] The success of approved drugs like Deutetrabenazine and Deucravacitinib underscores the clinical and commercial viability of this approach.[4][21] As analytical techniques become more refined and the understanding of metabolic pathways deepens, deuteration will continue to be a cornerstone strategy in the design of safer, more effective, and more patient-friendly medicines.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. research.uniupo.it [research.uniupo.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 14. musechem.com [musechem.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 20. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.uniupo.it [research.uniupo.it]

HSD17B13 Expression in Chronic Liver Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B family of enzymes, has emerged as a critical player in the pathophysiology of chronic liver diseases. Primarily expressed in hepatocytes and localized to lipid droplets, HSD17B13 is implicated in hepatic lipid metabolism.[1][2][3] This technical guide provides a comprehensive overview of HSD17B13 expression across various chronic liver diseases, details on experimental protocols for its analysis, and insights into the signaling pathways it modulates. A significant body of research highlights a loss-of-function variant of HSD17B13 (rs72613567) that confers protection against the progression of several chronic liver diseases, making it a promising therapeutic target.[4][5][6]

HSD17B13 Expression in Different Chronic Liver Diseases

The expression of HSD17B13 is dynamically regulated in the context of chronic liver disease, with notable variations observed in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and chronic viral hepatitis.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

Multiple studies have demonstrated a significant upregulation of HSD17B13 expression in patients with NAFLD and NASH compared to healthy individuals.[5][7] This increased expression is associated with the accumulation of lipid droplets in hepatocytes.[2]

Alcoholic Liver Disease (ALD)

While direct quantitative protein expression data in ALD is limited, studies have shown that chronic alcohol exposure can lead to an accumulation of HSD17B13 on the surface of lipid droplets.[8] Notably, a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene is strongly associated with a reduced risk of developing alcoholic liver disease and alcoholic cirrhosis.[5][9] This protective effect underscores the pathogenic role of wild-type HSD17B13 in ALD progression.

Chronic Hepatitis C (HCV)

In patients with chronic hepatitis C, HSD17B13 expression appears to be sex-dependent. One study reported a significant 2.241 log-fold change increase in HSD17B13 protein expression in female patients with HCV-induced cirrhosis compared to their male counterparts. Furthermore, the interplay between HSD17B13 and another genetic variant, PNPLA3, has been shown to modulate the risk of developing hepatocellular carcinoma in HCV-infected individuals.[5][10]

Chronic Hepatitis B (HBV)

Data from a study involving a human liver tissue array indicated that while HSD17B13 expression is significantly upregulated in NASH and cirrhotic liver tissues compared to normal liver, there is no significant difference in its expression between HBV-infected and non-infected individuals within these diseased states.[11][12] This suggests that the overall disease pathology, rather than the viral infection itself, may be the primary driver of increased HSD17B13 expression in this context.

Quantitative Data on HSD17B13 Expression

The following tables summarize the available quantitative data on HSD17B13 expression in various chronic liver diseases.

| Disease State | Comparison Group | Method | Fold Change/Metric | Reference |

| NASH | Healthy Controls | qPCR | 5.9-fold higher HSD17B13 mRNA | [13][14] |

| NASH | Normal Livers | Immunohistochemistry | IHC Score: 67.85 ± 1.37 | [7] |

| Cirrhosis | Normal Livers | Immunohistochemistry | IHC Score: 68.89 ± 1.71 | [7] |

| HCV-induced Cirrhosis (Females) | HCV-induced Cirrhosis (Males) | Proteomics | 2.241 logFC | Not explicitly cited |

| Genetic Variant | Associated Phenotype | Disease Context | Effect Size | Reference |

| HSD17B13 rs72613567:TA | Reduced risk of alcoholic liver disease | ALD | 42% reduction (heterozygotes), 53% reduction (homozygotes) | [5] |

| HSD17B13 rs72613567:TA | Reduced risk of alcoholic cirrhosis | ALD | 42% reduction (heterozygotes), 73% reduction (homozygotes) | [5] |

| HSD17B13 rs72613567:TA | Reduced risk of ALD | ALD (Chinese Han population) | 19% decreased risk | [5] |

| HSD17B13 rs72613567 | Reduced ALT and AST levels | General Population/NAFLD | P < .002 (ALT), P < .001 (AST) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify HSD17B13 expression in liver tissue.

Immunohistochemistry (IHC) for HSD17B13 in Paraffin-Embedded Liver Sections

Objective: To visualize and semi-quantify the localization of HSD17B13 protein in liver tissue.

Materials:

-

Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-HSD17B13

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Hydrate through a graded ethanol series: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Submerge slides in antigen retrieval buffer and heat in a pressure cooker or water bath according to manufacturer's instructions to unmask the antigen epitopes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides with PBS.

-

Incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Wash slides with PBS.

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

-

Visualization:

-

Wash slides with PBS.

-

Apply DAB substrate solution and incubate until the desired brown color develops.

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

-

Imaging and Analysis:

-

Image slides using a bright-field microscope.

-

Semi-quantitative analysis can be performed by scoring the intensity and percentage of positive staining.

-

Western Blotting for HSD17B13 in Liver Lysates

Objective: To detect and quantify the relative amount of HSD17B13 protein in liver tissue homogenates.

Materials:

-

Frozen liver tissue

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-HSD17B13

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

Protein Extraction:

-

Homogenize frozen liver tissue in ice-cold RIPA buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-